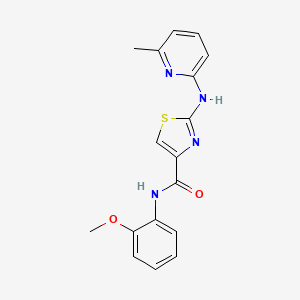![molecular formula C25H30N4O2 B2637567 (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1172457-59-8](/img/structure/B2637567.png)
(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzimidazole, piperazine, and tetrahydropyran. Benzimidazole is a type of organic compound that is a fusion of benzene and imidazole . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The benzimidazole portion of the molecule is aromatic and planar. The piperazine ring is flexible and can adopt a chair or boat conformation. The tetrahydropyran ring is also flexible and can adopt several different conformations .Chemical Reactions Analysis
Benzimidazoles can undergo a variety of reactions including alkylation, acylation, and sulfonation . Piperazines can be alkylated or acylated at the nitrogen atoms . Tetrahydropyrans can undergo reactions at the oxygen atom or at the carbon atoms .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties
- Antibacterial and Antifungal Activities : A study on azole-containing piperazine derivatives demonstrated moderate to significant antibacterial and antifungal activities, with certain compounds showing remarkable broad-spectrum antimicrobial efficacy (Gan, Fang, & Zhou, 2010).
- Antioxidant and Antimicrobial Activities : Research on derivatives of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile revealed high antioxidant activity and effectiveness against bacteria such as Staphylococcus aureus and Salmonella typhimurium (Bassyouni et al., 2012).
- Anti-inflammatory Potential : Some derivatives of 1-((4-methylpiperazin-1yl)methyl)-1H-benzo[d]imidazole & 1-((4-phenylpiperazin-1yl)methyl)-1H-benzo[d]imidazole exhibited potent anti-inflammatory activity (Patel, Karkhanis, & Patel, 2019).
- Anticancer Activities : N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides synthesized in multiple steps were evaluated for in vitro anticancer activity, showing significant effects against human cancer cell lines (Boddu et al., 2018).
Biofilm and Enzyme Inhibitory Properties
- Bacterial Biofilm and MurB Enzyme Inhibition : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated effective biofilm inhibition activities and inhibitory activities against MurB enzyme (Mekky & Sanad, 2020).
Structural and Pharmacological Studies
- Structure Characterisation : X-ray structure characterization of novel pyrazole carboxamide derivatives containing piperazine moiety was conducted, aiding in the understanding of molecular structures (Lv, Ding, & Zhao, 2013).
- Pharmacokinetic Studies : Investigation into the structure-activity relationships of certain piperazine derivatives indicated their potential as antidiabetic compounds, with specific modifications enhancing their biological activities (Le Bihan et al., 1999).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a benzimidazole core, like “1-methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole”, have been found to interact with a variety of biological targets. These can include enzymes, receptors, and ion channels, among others .
Mode of Action
The interaction between the compound and its target could involve the formation of covalent or non-covalent bonds, depending on the specific chemical groups present in the compound and the target. This interaction can lead to changes in the conformation or activity of the target, which can in turn affect downstream cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For instance, if the compound targets an enzyme involved in a metabolic pathway, it could potentially disrupt the normal flow of metabolites through that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure and the specific physiological conditions it encounters in the body. For example, the presence of certain functional groups could affect its solubility, stability, and permeability, which in turn could impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its interaction with its target and the role of the target in cellular processes. These effects could range from changes in gene expression to alterations in cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain functional groups in the compound might only be active under specific pH conditions .
Propiedades
IUPAC Name |
[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-27-22-10-6-5-9-21(22)26-23(27)19-28-13-15-29(16-14-28)24(30)25(11-17-31-18-12-25)20-7-3-2-4-8-20/h2-10H,11-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUINZVZQKOXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2637485.png)
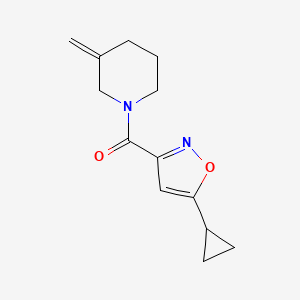
![N-(1,3-benzodioxol-5-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/no-structure.png)

![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2637489.png)
![1-(4-Methoxyphenyl)-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2637491.png)
![3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2637493.png)

![1-(4-Ethoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2637495.png)
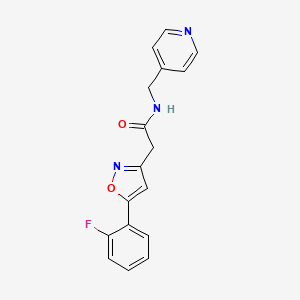
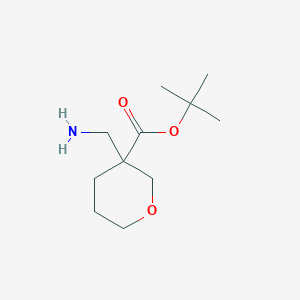
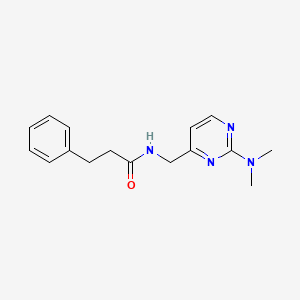
![7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2637504.png)
